N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide
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Overview
Description
N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, a pyrazine moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.
Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving amines and epoxides under controlled conditions.
Coupling Reactions: The final step involves coupling the benzofuran, pyrazine, and azetidine intermediates using amide bond formation reactions, typically employing coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Scientific Research Applications
N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine
- N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide
Uniqueness
N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical properties and potential applications. Its benzofuran ring provides aromatic stability, the pyrazine moiety offers nitrogen-based reactivity, and the azetidine ring contributes to its conformational flexibility.
Properties
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-20(13-10-21(11-13)16-9-18-6-7-19-16)17(22)15-8-12-4-2-3-5-14(12)23-15/h2-9,13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZICQUGBIKZHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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